Aurantiamide acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aurantiamide acetate is a natural product found in Orthosiphon, Tripterygium wilfordii, and other organisms with data available.

Scientific Research Applications

Pharmacological Properties

Aurantiamide acetate exhibits a range of biological activities, including:

- Anti-inflammatory effects : It has been shown to reduce inflammation in various models, making it a candidate for treating inflammatory diseases such as arthritis and lung inflammation.

- Antitumor activity : Research indicates that this compound can inhibit the growth of malignant gliomas by affecting autophagic flux and inducing cell death.

- Antiviral properties : Studies have demonstrated its efficacy against influenza A virus, highlighting potential applications in virology.

Cancer Treatment

This compound has been investigated for its anticancer properties, particularly against gliomas. In vitro studies revealed that it significantly decreased cell viability in human malignant glioma cells (U87 and U251) through mechanisms involving mitochondrial dysfunction and autophagic flux inhibition. These findings suggest that this compound could be developed as a therapeutic agent for brain tumors .

Anti-inflammatory Applications

The compound has shown promise in reducing lung inflammation in mouse models of acute lung injury induced by lipopolysaccharides (LPS). This compound pretreatment significantly ameliorated pathological changes and reduced the levels of pro-inflammatory cytokines . This positions it as a potential candidate for treating respiratory diseases characterized by inflammation.

Osteoporosis Management

Recent studies have identified this compound as an inhibitor of cathepsin K and matrix metallopeptidase 9, both of which are involved in bone resorption processes. By inhibiting these targets, this compound may serve as a novel therapeutic approach for osteoporosis .

In Silico Studies and Molecular Characterization

In silico studies have characterized the conformational properties of this compound, revealing its potential as a therapeutic tool with high gastrointestinal absorption potential. Virtual screening indicated possible interactions with various biological targets, suggesting avenues for further pharmacological exploration .

Environmental Applications

Beyond its medicinal uses, this compound has been explored for its environmental applications. It has demonstrated effectiveness in preventing marine biofouling by inhibiting the attachment of larval marine organisms without causing ecological harm . This eco-friendly characteristic enhances its appeal in marine engineering and conservation efforts.

Case Studies and Research Findings

Q & A

Q. Basic: What are the standard methodologies for isolating Aurantiamide acetate from natural sources?

This compound is typically isolated via solvent extraction followed by chromatographic purification. For example, silica gel column chromatography is used to fractionate petroleum ether extracts of Polygonum capitatum or Portulaca oleracea . Fermentation broths of Aspergillus penicilloides are another source, where liquid-liquid extraction and preparative HPLC are employed for purification . Researchers should validate purity using HPLC (≥98%) and confirm structural integrity via NMR and mass spectrometry .

Q. Basic: How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

- NMR : 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectra confirm the peptide backbone and acetate moiety .

- Mass spectrometry : High-resolution ESI-MS provides the molecular formula (C₂₇H₂₈N₂O₄, m/z 444.2049) .

- X-ray crystallography : Limited data exist, but predicted LogP values (~3.5) suggest moderate hydrophobicity .

Q. Advanced: What molecular mechanisms explain this compound's inhibition of cathepsin enzymes?

This compound acts as a competitive inhibitor of cysteine proteases:

- Cathepsin L : IC₅₀ = 12 µM; binds to the active site via hydrogen bonding with Gln19 and Asn160 residues .

- Cathepsin B : IC₅₀ = 49 µM; weaker affinity due to steric hindrance from the occluding loop .

Methodological Note: Enzymatic assays (fluorogenic substrates like Z-Phe-Arg-AMC) under pH 5.5 buffer conditions are critical for reproducibility .

Q. Advanced: How does this compound induce apoptosis in cancer cells?

In vitro studies (U87 glioblastoma, BGC-823 gastric cancer) show dose-dependent apoptosis (25–100 µM):

- Flow cytometry : Annexin V-FITC/PI staining confirms early/late apoptotic populations .

- Mechanistic insight : Upregulation of Bax/Bcl-2 ratio, caspase-3 activation, and G0/G1 cell cycle arrest .

Contradiction: Efficacy varies by cell line (e.g., A549 lung cancer shows lower sensitivity), possibly due to differential autophagy activation .

Q. Data Contradiction: Are there discrepancies in reported IC₅₀ values for cathepsin inhibition?

Yes. While most studies report IC₅₀ = 12 µM (cathepsin L) and 49 µM (cathepsin B) , variability arises from:

- Assay conditions : Differences in substrate concentration (e.g., Z-Phe-Arg-AMC vs. Z-Arg-Arg-AMC).

- Enzyme sources : Recombinant vs. tissue-extracted cathepsins may alter inhibition kinetics.

Recommendation: Standardize protocols using recombinant enzymes and pre-incubation steps to minimize variability .

Q. Experimental Design: What in vivo models are suitable for evaluating anti-inflammatory effects?

- Adjuvant-induced arthritis (rats) : Subcutaneous administration (10 mg/kg) reduces paw swelling by 40–50% .

- LPS-induced RAW264.7 macrophages : this compound (10–50 µM) suppresses NO and PGE₂ via NF-κB pathway inhibition .

Methodological Gap: Limited data on oral bioavailability; pharmacokinetic studies suggest rapid clearance (t₁/₂ = 1.5 hr) .

Q. Pharmacokinetics: What is known about tissue distribution and clearance?

In rats, this compound (0.2 mg/kg IV):

- Peak concentrations : Heart and kidney at 30 min post-administration .

- Clearance : 90% reduction in spleen, liver, and brain within 4 hours .

Implication: Short half-life necessitates formulation optimization (e.g., liposomal encapsulation) for sustained efficacy.

Q. Contradiction: Why does antitumor efficacy vary across cancer cell lines?

Heterogeneity in mechanisms:

Properties

Molecular Formula |

C27H28N2O4 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

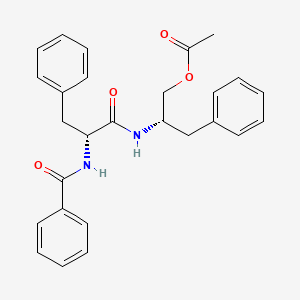

[(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate |

InChI |

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25+/m0/s1 |

InChI Key |

VZPAURMDJZOGHU-LOSJGSFVSA-N |

SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Synonyms |

asperglaucide aurantiamide acetate lyciumamide N-benzoyl-1-phenylalanyl-1-phenylalaninol acetate N-benzoyl-Phe-Phe-ol-acetate N-benzoylphenylalanylphenylalinol acetate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.